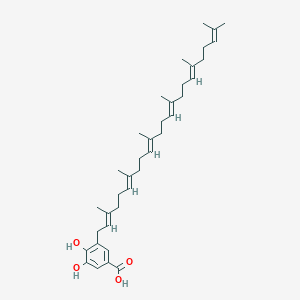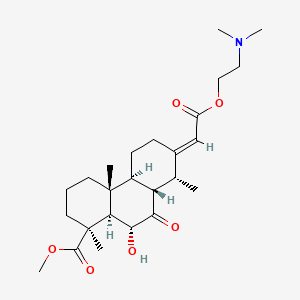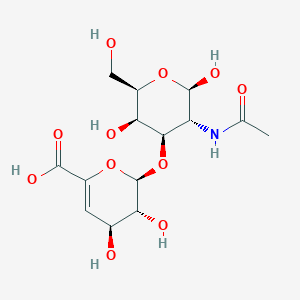
Dtbdcp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dtbdcp is an organic compound with the molecular formula C12H6Cl4O2S2. It is known for its distinctive structure, which includes two phenolic rings connected by a sulfur-sulfur bond. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dtbdcp typically involves the reaction of 4,6-dichlorophenol with sulfur dichloride (S2Cl2) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions
Dtbdcp undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bond, leading to the formation of thiols.
Substitution: Halogen atoms in the phenolic rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenols depending on the reagents used.
科学研究应用
Dtbdcp has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein modification.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and as an additive in certain formulations.
作用机制
The mechanism of action of Dtbdcp involves its interaction with biological molecules through its phenolic and sulfur groups. It can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The compound’s ability to disrupt microbial cell walls makes it effective as an antimicrobial agent .
相似化合物的比较
Similar Compounds
- 2,2’-Thiobis(4-chlorophenol)
- 2,2’-Dithiobis(4-methylphenol)
- 2,2’-Dithiobis(4-nitrophenol)
Uniqueness
Dtbdcp is unique due to the presence of chlorine atoms on the phenolic rings, which enhances its reactivity and antimicrobial properties compared to its analogs. The sulfur-sulfur bond also contributes to its distinctive chemical behavior .
属性
CAS 编号 |
57548-07-9 |
|---|---|
分子式 |
C12H6Cl4O2S2 |
分子量 |
388.1 g/mol |
IUPAC 名称 |
2,4-dichloro-6-[(3,5-dichloro-2-hydroxyphenyl)disulfanyl]phenol |
InChI |
InChI=1S/C12H6Cl4O2S2/c13-5-1-7(15)11(17)9(3-5)19-20-10-4-6(14)2-8(16)12(10)18/h1-4,17-18H |
InChI 键 |
YVALZDKTCRMZLQ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1SSC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl |
规范 SMILES |
C1=C(C=C(C(=C1SSC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl |
Key on ui other cas no. |
57548-07-9 |
同义词 |
2,2-dithiobis(4,6-dichlorophenol) DTBDCP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(1R,9R)-1,13-dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1232348.png)
![[(3S,6aR,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1232349.png)





![N-[4-[(4-methyl-1-piperidinyl)methyl]phenyl]-1-[5-(1-pyrrolyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B1232359.png)
